molecular formula C11H12N2 B8636353 4-Ethyl-5-phenyl-1H-imidazole

4-Ethyl-5-phenyl-1H-imidazole

Cat. No. B8636353
M. Wt: 172.23 g/mol
InChI Key: BKEWFNBVYWTSQR-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

An aqueous solution (5 mL) of concentrated hydrochloric acid (0.6 mL) and sodium thiocyanate (1.62 g, 20.03 mmol) was added to a solution of 2-aminopropiophenone hydrochloride (2.00 g, 10.02 mmol) in ethanol (20 mL). The obtained mixture was stirred at 70° C. for 1 hour. The solvent was distilled away, and acetic acid (20 mL) was then added to the residue. The obtained mixture was stirred at 100° C. for 3 hours. Thereafter, water was added to the reaction solution, and the precipitated crude crystals were collected by filtration. Raney Ni was added to a solution of the obtained crude crystals in ethanol (40 mL), and the obtained mixture was then stirred at 70° C. for 2 hours. The reaction solution was filtered with celite, and the filtrate was then concentrated. The residue was washed with acetonitrile, so as to obtain the title compound (0.88 g, yield in two steps: 45%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Cl.[S-][C:3]#[N:4].[Na+].Cl.[NH2:7][CH:8]([CH3:17])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[CH2:18](O)C>>[CH2:17]([C:8]1[NH:7][CH:3]=[N:4][C:9]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.62 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC(C(=O)C1=CC=CC=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
ADDITION
Type
ADDITION
Details
acetic acid (20 mL) was then added to the residue
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at 100° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Thereafter, water was added to the reaction solution
CUSTOM
Type
CUSTOM
Details
the precipitated crude crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
Raney Ni was added to a solution of the
CUSTOM
Type
CUSTOM
Details
obtained crude crystals in ethanol (40 mL)
STIRRING
Type
STIRRING
Details
the obtained mixture was then stirred at 70° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
WASH
Type
WASH
Details
The residue was washed with acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(N=CN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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